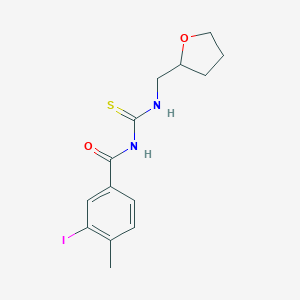
N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is an organic compound with the molecular formula C₁₃H₁₆INO₂S This compound is characterized by the presence of an iodine atom, a methyl group, and a tetrahydrofuran ring attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea typically involves the following steps:
Amidation: The formation of the benzamide core is accomplished by reacting the iodinated benzene derivative with an appropriate amine under acidic or basic conditions.
Tetrahydrofuran Ring Attachment: The final step involves the attachment of the tetrahydrofuran ring to the thiocarbamoyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the iodine atom, resulting in the formation of deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Sodium iodide (NaI) in acetone for halide exchange, or primary amines in the presence of a base for amination.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Deiodinated Derivatives: Formed through reduction.
Substituted Benzamides: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-iodo-4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide
- 3-iodo-4-methoxy-N-[(tetrahydro-2-furanylmethyl)carbamothioyl]benzamide
Uniqueness
N-(3-iodo-4-methylbenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is unique due to the presence of the iodine atom and the tetrahydrofuran ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H17IN2O2S |
|---|---|
Molekulargewicht |
404.27 g/mol |
IUPAC-Name |
3-iodo-4-methyl-N-(oxolan-2-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H17IN2O2S/c1-9-4-5-10(7-12(9)15)13(18)17-14(20)16-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,16,17,18,20) |
InChI-Schlüssel |
XGEYPNNSFUDEQV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2,4-dichlorobenzamide](/img/structure/B320848.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B320850.png)
![N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B320853.png)
![2-bromo-N-[(3-cyanophenyl)carbamothioyl]benzamide](/img/structure/B320854.png)
![2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide](/img/structure/B320855.png)
![4,5-Dimethyl-2-({[(2-methylbenzoyl)amino]carbothioyl}amino)-3-thiophenecarboxamide](/img/structure/B320856.png)
![N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B320859.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320860.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(4-hydroxyphenyl)thiourea](/img/structure/B320862.png)
![3-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B320864.png)
![N-(3-methylbenzoyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320865.png)
![N-(3-methylbenzoyl)-N'-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320867.png)
![3-methyl-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320871.png)
